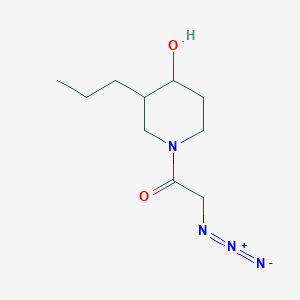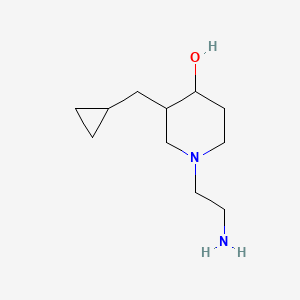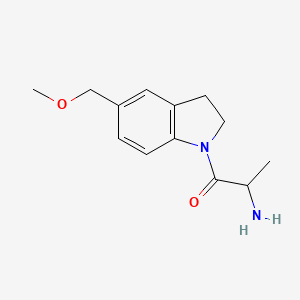
2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one
Übersicht
Beschreibung
“2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one” is a chemical compound that is offered by Benchchem. It is a derivative of indole , a heterocyclic compound that is a part of many bioactive aromatic compounds .
Molecular Structure Analysis
Indole, the parent nucleus of “2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one”, is known as benzopyrrole and contains a benzenoid nucleus with 10 π-electrons . It is aromatic in nature and undergoes electrophilic substitution readily due to excessive π-electrons delocalization .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Treatment
The structural similarity of indolin-2-one derivatives to donepezil, a known acetylcholine esterase (AChE) inhibitor used in treating Alzheimer’s disease (AD), has been exploited in the design of novel bioactive molecules. These derivatives have shown potential in inhibiting AChE, which is crucial for managing AD symptoms. For instance, certain compounds have demonstrated up to 51% inhibition at concentrations of 100 µM, indicating their potential as therapeutic agents for AD .
Antioxidant Properties
Indolin-2-one derivatives have been evaluated for their antioxidant capabilities. In studies, these compounds have exhibited protective effects against H2O2-induced cell death, suggesting their utility in oxidative stress-related conditions . Although the scavenging activity was weak in some cases, the protective effects highlight their potential application in combating oxidative damage.
Anti-Cancer Activity
Some indolin-2-one derivatives have shown strong cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancers. With IC50 values ranging from 0.65 to 7.17 µM, these compounds have outperformed adriamycin, a positive control, in cytotoxic evaluations. This suggests that indolin-2-one derivatives could be promising candidates for developing new anticancer therapies .
Neuroprotective Effects
In the context of ischemic stroke, indoline derivatives have been designed as multifunctional neuroprotective agents. They have shown significant protective effects in models of oxygen glucose deprivation/reperfusion-induced neuronal damage, which is a critical aspect of stroke pathology. Some derivatives have also demonstrated binding affinity to NMDA-GluN2B receptors, which play a role in neuroprotection .
Anti-Inflammatory Applications
Indoline derivatives have been found to lower the secretion of inflammatory cytokines, such as TNF-α, IL-6, and NO, by BV-2 cells. This indicates their potential use as anti-inflammatory agents, particularly in conditions where inflammation plays a key role in disease progression .
Anti-HIV Activity
The indole scaffold is a common feature in many synthetic drug molecules with clinical and biological applications. Indole-containing oxindoles have been prepared and evaluated for their anti-HIV activity. Certain derivatives have exhibited potent inhibitory activities against viruses, highlighting their potential as anti-HIV agents .
Zukünftige Richtungen
The future directions for “2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one” and related compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . For instance, indoline derivatives have shown promise as neuroprotective agents for the treatment of ischemic stroke .
Eigenschaften
IUPAC Name |
2-amino-1-[5-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(14)13(16)15-6-5-11-7-10(8-17-2)3-4-12(11)15/h3-4,7,9H,5-6,8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXQICYAQIIOOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=CC(=C2)COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[(2,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491424.png)
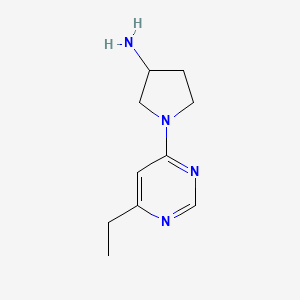
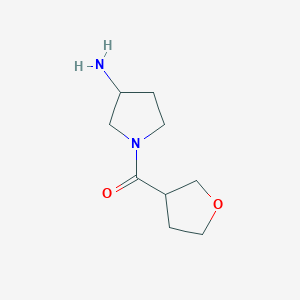
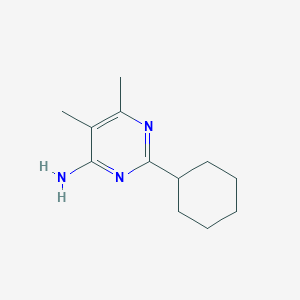

![6-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1491430.png)
![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1491433.png)
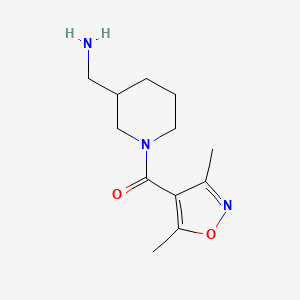
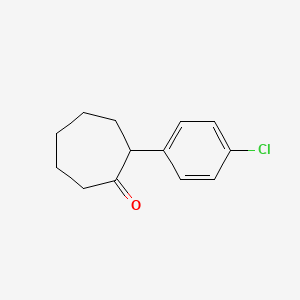
![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol](/img/structure/B1491442.png)
![[1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1491444.png)

